3,4,5-triethoxy-N-(2-iodophenyl)benzamide
Overview
Description
3,4,5-triethoxy-N-(2-iodophenyl)benzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of three ethoxy groups attached to the benzene ring and an iodine atom attached to the phenyl group
Preparation Methods
The synthesis of 3,4,5-triethoxy-N-(2-iodophenyl)benzamide typically involves the reaction of 3,4,5-triethoxybenzoic acid with 2-iodoaniline in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is carried out in an organic solvent such as dichloromethane under reflux conditions. The product is then purified using column chromatography to obtain the desired compound in high yield and purity.
Chemical Reactions Analysis
3,4,5-triethoxy-N-(2-iodophenyl)benzamide can undergo various types of chemical reactions, including:
Oxidation: The ethoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The iodine atom can be reduced to a hydrogen atom using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions using reagents such as sodium azide or potassium cyanide.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
3,4,5-triethoxy-N-(2-iodophenyl)benzamide has several applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: It is investigated for its potential use in drug development and as a diagnostic agent in medical imaging.
Industry: It is used in the development of new materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 3,4,5-triethoxy-N-(2-iodophenyl)benzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
3,4,5-triethoxy-N-(2-iodophenyl)benzamide can be compared with other similar compounds, such as:
3,4,5-triethoxy-N-(4-iodophenyl)benzamide: This compound has the iodine atom attached to the para position of the phenyl group, which may result in different chemical and biological properties.
3,4,5-triethoxy-N-(2-fluoro-4-iodophenyl)benzamide: This compound has a fluorine atom in addition to the iodine atom, which can influence its reactivity and biological activity.
The uniqueness of this compound lies in its specific substitution pattern and the presence of both ethoxy and iodine groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
3,4,5-triethoxy-N-(2-iodophenyl)benzamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22INO4/c1-4-23-16-11-13(12-17(24-5-2)18(16)25-6-3)19(22)21-15-10-8-7-9-14(15)20/h7-12H,4-6H2,1-3H3,(H,21,22) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WTEOFBFQERCUFG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=CC(=C1OCC)OCC)C(=O)NC2=CC=CC=C2I | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22INO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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